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Compound of Interest

(S)-1-(4-Bromophenyl)ethane-1,2-
Compound Name:

diol
CAS No.: 160332-70-7
Cat. No.: B2769284

Get Quote

Executive Summary

1-(4-Bromophenyl)ethane-1,2-diol is a critical chiral building block used in the synthesis of
neuroprotective agents (e.g., Eliprodil analogs) and antifungal azoles. While the (S)- and (R)-
enantiomers exhibit identical reactivity in achiral environments, their performance diverges
significantly in chiral catalytic systems and biological interactions.

Core Distinction:

e The (R)-Enantiomer: Typically the preferred scaffold for neuroprotective pharmacophores. It
is often accessed via enantioconvergent hydrolysis of the epoxide precursor.[1]

e The (S)-Enantiomer: Frequently utilized in the synthesis of imidazole-based antifungals. It is
kinetically favored in specific lipase-mediated ester hydrolysis reactions.

Key Experimental Insight: In enzymatic kinetic resolution (EKR) using Candida antarctica
Lipase B (CALB), the bromo-substituted analogs are consistently less reactive than their
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chloro- counterparts due to steric bulk, requiring longer reaction times to achieve comparable
enantiomeric excess (

).
Chemical Profile & Physical Properties[3][4][5][6][7]
(S)-1-(4- (R)-1-(4-
Feature Bromophenyl)ethane-1,2- Bromophenyl)ethane-1,2-
diol diol
CAS Number 160332-70-7 179914-06-8
Molecular Weight 217.06 g/mol 217.06 g/mol
Physical State White to off-white solid White to off-white solid
Optical Rotation (varies by solvent) (varies by solvent)

Nucleophilic attack at Identical steric hindrance;

Key Reactivity

_OH is sterically hindered distinct chiral recognition

Reactivity Comparison: Biocatalytic Performance

The primary "reactivity" difference between these enantiomers is observed during Enzymatic
Kinetic Resolution (EKR). This process relies on the enzyme's chiral pocket distinguishing
between the (S) and (R) spatial arrangements.

A. Lipase-Mediated Resolution (CALB)

When using Novozym 435 (Immobilized CALB) for the hydrolysis of the corresponding acetate
esters, the enzyme exhibits high enantioselectivity (

).[2]
o Reaction: Hydrolysis of rac-1-(4-bromophenyl)ethane-1,2-diol diacetate.

o Selectivity: CALB preferentially hydrolyzes the (S)-ester, yielding the (S)-diol and leaving the
(R)-ester unreacted.
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o Substituent Effect (The "Bromo" Penalty):

o Experimental data indicates that 4-bromo derivatives are less reactive than 4-chloro or
unsubstituted analogs.

o Time to 50% Conversion:
» 4-Chloro analog: ~15 minutes.
» 4-Bromo analog: >1 hour (up to 18h depending on conditions).

o Implication: The larger Van der Waals radius of Bromine (1.85 A) vs. Chlorine (1.75 A)
creates steric drag at the active site entrance, slowing

without necessarily eroding enantioselectivity (
).

B. Epoxide Hydrolase (EH) Hydrolysis

An alternative route involves the hydrolysis of 2-(4-bromophenyl)oxirane.
e Enzyme:Solanum tuberosum or Rhodotorula epoxide hydrolases.
e Mechanism: Enantioconvergent hydrolysis.[1]

o The enzyme attacks the epoxide ring.

o Performance: Engineered EH variants can achieve >90% yield and >95% ee for the (R)-
diol by selectively attacking the (S)-epoxide with inversion of configuration, while the (R)-
epoxide hydrolyzes with retention (or vice versa depending on the specific mutant).

Visualization: Kinetic Resolution Pathways
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Caption: Lipase-mediated kinetic resolution separates the enantiomers based on differential
hydrolysis rates.

Experimental Protocol: Synthesis via Kinetic
Resolution

Objective: Isolate high-purity (S)-1-(4-Bromophenyl)ethane-1,2-diol from racemic diacetate.

Materials

o Substrate:rac-1-(4-Bromophenyl)ethane-1,2-diyl diacetate (10 mmaol).
» Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), 200 mg.
e Solvent: Phosphate buffer (pH 7.0) / Acetonitrile (9:1 v/v) co-solvent system.

e Temperature: 30°C.

Step-by-Step Methodology

¢ Preparation: Dissolve 10 mmol of the racemic diacetate in 20 mL of acetonitrile. Add 180 mL
of phosphate buffer (pH 7.0).

e Initiation: Add 200 mg of Novozym 435 beads. Agitate the mixture at 200 rpm at 30°C.

e Monitoring: Monitor the reaction via chiral HPLC (Chiralpak AS-H or AD-H column).
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o Target Endpoint: Stop reaction when conversion reaches exactly 50% (theoretical

maximum for resolution).

o Note: Due to the 4-Bromo substituent, expect reaction times to be 2-3x longer than the

unsubstituted phenyl analog.

o Termination: Filter off the enzyme beads.

e Separation:

o Extract the agueous phase with Ethyl Acetate (3 x 50 mL).

o The organic layer contains both the (S)-diol (hydrolyzed product) and the (R)-diacetate

(unreacted substrate).

o Separate via silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).

 Purification: Recrystallize the (S)-diol from toluene/hexane to upgrade

to >99%.

Application Performance

Application Area (R)-Enantiomer Utility

(S)-Enantiomer Utility

High. Precursor for Eliprodil

(NMDA antagonist) analogs.
Drug Synthesis The spatial arrangement

matches the receptor binding

pocket for neuroprotection.

Moderate. Used in antifungal
azole synthesis where the (S)-
configuration dictates binding
to CYP51.

Used to synthesize chiral
Ligand Design phosphine ligands for

asymmetric hydrogenation.

Used as a chiral auxiliary in

boronate ester synthesis.

Stability Identical.

Identical.

Mechanistic Insight: Why the Difference?
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In drug development, the (R)-configuration of the hydroxyl group often facilitates specific
hydrogen bonding interactions within the target protein's active site (e.g., acting as a H-bond
donor to a backbone carbonyl). The (S)-enantiomer, pointing in the opposite vector, may cause
steric clash or fail to bridge the necessary H-bond network, resulting in significantly lower
biological activity (

values often 10-100x higher).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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